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Compound of Interest

Compound Name: MK-1468

Cat. No.: B12384802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of
MK-1468, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRKZ2) inhibitor. The
information presented herein is intended for researchers, scientists, and professionals involved
in drug development and neuroscience.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic
Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased LRRK2
kinase activity, making it a prime therapeutic target. MK-1468 is a brain-penetrant, ATP-
competitive LRRK2 inhibitor developed by Merck for the potential treatment of PD.[1][2] This
document summarizes the key preclinical data, experimental methodologies, and relevant
biological pathways associated with MK-1468.

Mechanism of Action and Signaling Pathway

MK-1468 functions as a type |, ATP-competitive inhibitor of LRRK2 kinase activity.[2] By
binding to the ATP pocket of the LRRK2 kinase domain, MK-1468 prevents the phosphorylation
of LRRK2 and its downstream substrates. One of the key pharmacodynamic markers of LRRK2
kinase activity is the autophosphorylation of serine 935 (pSer935) on the LRRK2 protein.[2][3]
Inhibition of LRRK2 kinase activity by MK-1468 leads to a dose-dependent reduction in
pSer935 levels.[2]
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Figure 1: Simplified LRRK2 signaling pathway and the inhibitory action of MK-1468.

Quantitative Pharmacology

The following tables summarize the key in vitro and in vivo pharmacological data for MK-1468.

ble 1- In Vi | Selectivi

Parameter Species/System Value Reference

LRRK2 (G2019S)

Enzyme Assa 0.4 nM 4
150 y y [4]
pSer935 IC50 Human PBMCs 2.8nM [4]
Kinase Selectivity 265 off-target kinases >100-fold selective [2][4]
Functional/Enzyme/R

o o 117 assays (Cerep, _
adioligand Binding >1000-fold selective [2][4]
o Panlabs)

Assay Selectivity

Table 2: In Vivo Pharmacodynamics
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Parameter Species Tissue Value Reference

Unbound Brain
IC50 (pSer935 Rat Striatum 33 nM [2]

reduction)

Unbound ex vivo
PBMC IC50
(pSer935
reduction)

Rat PBMCs 25 nM [2]

ble 3: PI Kineti :

Parameter Species Value Reference

Oral Bioavailability

Rat 56% [2]
(F%)
Dog 100% [2]
Cynomolgus Monkey 9% [2]
Mean Residence Time
Cynomolgus Monkey 3.6h [2]
(MRT)
Brain to Plasma
Unbound
] ) Rat 0.3 [2]
Concentration Ratio
(Kp,uu)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LRRK2 Enzyme Inhibition Assay

The enzymatic potency of MK-1468 against LRRK2 was determined using a biochemical
assay. The specific protocol was not detailed in the provided search results, but a general
procedure for such an assay would involve:
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* Reagents: Recombinant LRRK2 enzyme (e.g., G2019S mutant), a suitable substrate (e.g., a
peptide or protein substrate like LRRKtide), ATP, and the test compound (MK-1468).

e Procedure: The LRRK2 enzyme is incubated with varying concentrations of MK-1468 in the
presence of the substrate and ATP.

» Detection: The phosphorylation of the substrate is quantified, typically using methods like
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays.

» Data Analysis: The IC50 value, representing the concentration of MK-1468 required to inhibit
50% of the LRRK2 kinase activity, is calculated from the dose-response curve.

Cellular pSer935 Assay in Human PBMCs

The cellular potency of MK-1468 was assessed by measuring the inhibition of LRRK2 pSer935
in human peripheral blood mononuclear cells (PBMCs).

e Cell Culture: Human PBMCs are isolated and cultured under standard conditions.

o Compound Treatment: Cells are treated with a range of concentrations of MK-1468 for a
specified duration.

o Cell Lysis: After treatment, cells are lysed to release cellular proteins.

o pSer935 Detection: The level of pSer935 is quantified using a sensitive immunoassay, such
as an ELISA (Enzyme-Linked Immunosorbent Assay) or a bead-based assay.

o Data Analysis: The IC50 value is determined by plotting the percentage of pSer935 inhibition
against the concentration of MK-1468.

In Vivo Pharmacokinetic and Pharmacodynamic Studies
in Rats

These studies were conducted to evaluate the pharmacokinetic profile and the in vivo target
engagement of MK-1468.

e Animal Model: Male rats (8-10 weeks old) were used.[2]
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Dosing: MK-1468 was administered orally at doses of 1, 3, 10, 30, and 100 mg/kg.[2]

Sample Collection: Two hours post-dose, plasma, cerebrospinal fluid (CSF), and brain tissue
were collected for pharmacokinetic analysis. The striatum was collected for
pharmacodynamic analysis.[2]

Pharmacokinetic Analysis: The concentrations of MK-1468 in plasma, CSF, and brain were
determined using a suitable bioanalytical method (e.g., LC-MS/MS).

Pharmacodynamic Analysis: The levels of pSer935 in the striatum were measured to assess
the extent of LRRK2 inhibition.

Data Analysis: Pharmacokinetic parameters such as bioavailability and brain penetration
(Kp,uu) were calculated. The in vivo IC50 for pSer935 reduction was determined from the
dose-response relationship.
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Figure 2: Preclinical evaluation workflow for MK-1468.
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Toxicology

Preclinical safety studies were conducted in rhesus monkeys. In 7-day and 30-day studies,
MK-1468 was generally well-tolerated.[5] The primary finding at higher doses was hypertrophy
of type 2 pneumocytes and an increase in intra-alveolar macrophages in the lungs.[5] These
findings are consistent with observations for other LRRK2 inhibitors and are considered a
potential on-target effect.

Conclusion

MK-1468 is a potent, selective, and brain-penetrant LRRK2 inhibitor with a preclinical profile
that supports its further development for the treatment of Parkinson's disease. The compound
demonstrates robust target engagement in both in vitro and in vivo models, as evidenced by
the dose-dependent reduction of pSer935. The pharmacokinetic properties of MK-1468 are
favorable in rats and dogs, although bioavailability was lower in cynomolgus monkeys.[2] The
preclinical safety profile of MK-1468 has been characterized, with pulmonary findings being the
most notable observation. This comprehensive preclinical data package provides a strong
foundation for the clinical investigation of MK-1468 as a potential disease-modifying therapy for
Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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